S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine
Description
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine is a modified cysteine derivative featuring a phenylcarbamoyl group attached via an ethylamine linker to the sulfur atom of cysteine. This compound is synthesized through the reaction of L-cysteine derivatives with phenyl isocyanate under specific conditions, as demonstrated in studies on analogous structures . Its structural framework allows for diverse biological interactions, particularly in enzymatic pathways involving glutathione and cysteine conjugates, which are critical in detoxification and nephrotoxic mechanisms .
Properties
CAS No. |
653600-69-2 |
|---|---|
Molecular Formula |
C12H17N3O3S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2-(phenylcarbamoylamino)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H17N3O3S/c13-10(11(16)17)8-19-7-6-14-12(18)15-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,16,17)(H2,14,15,18)/t10-/m0/s1 |
InChI Key |
CCNLXPAWDALBBL-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)NCCSC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCSCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine typically involves the reaction of L-cysteine with phenyl isocyanate. The reaction proceeds under mild conditions, usually in an aqueous or organic solvent, and requires the presence of a base such as triethylamine to facilitate the formation of the carbamoyl group. The reaction can be summarized as follows:
- Dissolve L-cysteine in a suitable solvent (e.g., water or ethanol).
- Add phenyl isocyanate to the solution.
- Add a base (e.g., triethylamine) to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group of the cysteine moiety can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to break disulfide bonds if present.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemical Research
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine serves as a valuable tool in biochemical research due to its structural similarities to naturally occurring amino acids. Its unique properties make it suitable for studying enzyme mechanisms and protein interactions.
Enzyme Inhibition Studies
One notable application is its use in enzyme inhibition studies. Compounds with similar structures have been shown to inhibit various enzymes, including cysteine proteases. For instance, studies involving inhibitors of human cathepsin L demonstrated that modifications to the cysteine structure can significantly enhance inhibitory potency, suggesting that this compound may exhibit similar properties .
Pharmaceutical Development
The compound has potential applications in drug development, particularly as a lead compound for designing new therapeutics targeting specific diseases.
Anticancer Activity
Research has indicated that compounds derived from L-cysteine can exhibit anticancer properties by modulating cellular pathways involved in apoptosis and cell proliferation. This compound may be explored for its ability to induce apoptosis in cancer cells, potentially leading to the development of novel anticancer agents .
Anti-inflammatory Properties
This compound could also play a role in developing anti-inflammatory drugs. Compounds that inhibit nitric oxide synthase (NOS) are of particular interest for treating inflammatory disorders. The synthesis methods for similar compounds suggest that this compound might be optimized for enhanced NOS inhibition .
Therapeutic Applications
Given its structural characteristics, this compound could be utilized in various therapeutic contexts.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of cysteine derivatives. Research indicates that compounds with thiol groups can protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Investigating the neuroprotective effects of this compound could yield promising results .
Antioxidant Activity
As an amino acid derivative, this compound may possess antioxidant properties, contributing to cellular defense mechanisms against oxidative damage. This application is particularly relevant in the context of aging and chronic diseases where oxidative stress plays a critical role .
Case Study: Inhibition of Cathepsin L
A study demonstrated that specific inhibitors targeting cathepsin L showed high selectivity and potency, showcasing how modifications to amino acid structures can enhance therapeutic efficacy . This highlights the potential of this compound as a scaffold for developing selective enzyme inhibitors.
Case Study: Anticancer Screening
In vitro studies have shown that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further exploration in anticancer drug design .
Mechanism of Action
The mechanism of action of S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine involves its interaction with various molecular targets. The phenylcarbamoyl group can interact with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The cysteine moiety can participate in redox reactions, contributing to the compound’s antioxidant properties. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility and synthetic yields, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) may hinder reactivity but enhance metabolic stability .
- Synthetic Efficiency : Ortho-substituted derivatives (e.g., compound 4) exhibit higher yields due to favorable steric and electronic effects during cyclization .
Key Findings:
- Nephrotoxicity : Compounds like CTFC and glutathione conjugates require β-lyase to generate reactive metabolites, causing renal damage . Structural modifications (e.g., α-methylation or cyclization) abolish toxicity by bypassing this pathway.
- Enzymatic Specificity: Acetyltransferase activity is influenced by substituents; for example, S-(β-aminoethyl)-L-cysteine is a substrate for ω-N-acetyltransferases, but α-N-acetylated derivatives are inactive .
Metabolic and Biomarker Relevance
- N-Acetyl-S-(2-carbamoylethyl)-L-cysteine : Identified as a biomarker, this compound highlights the role of N-acylation in modulating excretion and detection in biological fluids .
- Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine : Used in proteomics to study disulfide bond formation, demonstrating the utility of cysteine derivatives in structural biology .
Biological Activity
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine (commonly referred to as phenylcarbamoyl cysteine) is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a phenylcarbamoyl group attached to the amino acid L-cysteine. This structure allows it to interact with various biological targets, particularly enzymes involved in metabolic pathways.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. Notably, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases.
Table 1: Inhibition Potency of Related Compounds
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | TBD |
| 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-phenyl]benzamide | AChE | 38.98 |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 |
Biological Activity and Case Studies
- Neuroprotective Effects : In a study examining various carbamate derivatives, several compounds demonstrated significant AChE inhibition, suggesting potential neuroprotective effects. The phenylcarbamoyl group enhances binding affinity to the active site of AChE, leading to increased enzyme inhibition and prolonged acetylcholine action in synaptic clefts .
- Cytotoxicity Assessment : Preliminary investigations into the cytotoxicity of this compound revealed mild cytotoxic effects in HepG2 cells, indicating that while it may inhibit specific enzymes beneficially, it also requires careful dosage consideration to mitigate adverse effects .
- Therapeutic Applications : The compound's ability to modulate enzyme activity places it as a candidate for therapeutic interventions in conditions like Alzheimer's disease, where AChE inhibitors are commonly used. Further research is needed to establish its efficacy compared to established drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
